Cas no 2030278-88-5 (benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate)

benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2030278-88-5
- EN300-7321308
- benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate
-
- インチ: 1S/C14H19NO3/c1-11(16)9-15(13-7-8-13)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3
- InChIKey: CGFPDHGQOVPBFF-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N(CC(C)O)C1CC1)=O
計算された属性
- せいみつぶんしりょう: 249.13649347g/mol
- どういたいしつりょう: 249.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7321308-2.5g |
benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate |
2030278-88-5 | 2.5g |
$2379.0 | 2023-05-24 | ||
Enamine | EN300-7321308-1.0g |
benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate |
2030278-88-5 | 1g |
$1214.0 | 2023-05-24 | ||
Enamine | EN300-7321308-0.25g |
benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate |
2030278-88-5 | 0.25g |
$1117.0 | 2023-05-24 | ||
Enamine | EN300-7321308-0.5g |
benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate |
2030278-88-5 | 0.5g |
$1165.0 | 2023-05-24 | ||
Enamine | EN300-7321308-0.05g |
benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate |
2030278-88-5 | 0.05g |
$1020.0 | 2023-05-24 | ||
Enamine | EN300-7321308-5.0g |
benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate |
2030278-88-5 | 5g |
$3520.0 | 2023-05-24 | ||
Enamine | EN300-7321308-0.1g |
benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate |
2030278-88-5 | 0.1g |
$1068.0 | 2023-05-24 | ||
Enamine | EN300-7321308-10.0g |
benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate |
2030278-88-5 | 10g |
$5221.0 | 2023-05-24 |
benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate 関連文献
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamateに関する追加情報
Recent Advances in the Study of Benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate (CAS: 2030278-88-5)
Benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate (CAS: 2030278-88-5) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This carbamate derivative has shown promising potential in various therapeutic applications, particularly in the modulation of enzyme activity and as a precursor in the synthesis of bioactive molecules. Recent studies have focused on its structural properties, synthetic pathways, and biological activities, providing valuable insights into its pharmacological relevance.
One of the key findings in recent research is the compound's role as an intermediate in the synthesis of novel protease inhibitors. Proteases are critical targets in the treatment of diseases such as cancer, viral infections, and inflammatory disorders. The unique structure of benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate, featuring both cyclopropyl and hydroxypropyl moieties, allows for selective interactions with protease active sites, making it a valuable scaffold for drug development.
In addition to its applications in protease inhibition, recent studies have explored the compound's potential as a chiral building block in asymmetric synthesis. The presence of the hydroxypropyl group provides a handle for further functionalization, enabling the creation of enantiomerically pure compounds. This is particularly relevant in the development of pharmaceuticals, where chirality often plays a crucial role in drug efficacy and safety.
Another area of investigation has been the compound's pharmacokinetic properties. Preliminary in vitro and in vivo studies have demonstrated favorable absorption and distribution profiles, suggesting that benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate could serve as a viable lead compound for further optimization. Researchers have also noted its stability under physiological conditions, which is a critical factor for its potential use in therapeutic formulations.
Despite these promising findings, challenges remain in the large-scale synthesis and purification of benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate. Recent efforts have focused on optimizing synthetic routes to improve yield and purity, with some success in leveraging green chemistry principles to reduce environmental impact. These advancements are expected to facilitate broader adoption of the compound in both academic and industrial settings.
Looking ahead, future research directions may include further elucidation of the compound's mechanism of action, exploration of its interactions with other biological targets, and development of derivatives with enhanced pharmacological properties. The ongoing interest in benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate underscores its potential as a versatile tool in medicinal chemistry and drug discovery.
2030278-88-5 (benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate) 関連製品
- 1849291-30-0(2-Chloro-1-(oxolan-2-yl)ethan-1-ol)
- 1803567-14-7(Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy-)
- 1936290-96-8(4-cyanooxane-4-sulfonamide)
- 2549045-46-5(2-[4-(3,3-Dimethylbutanoyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one)
- 946315-04-4(2-4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine)
- 2353786-01-1(3-(2-Iodophenyl)-1,2-oxazole-5-carboxylic acid)
- 2138412-95-8(Propanoic acid, 2,2-difluoro-3-[(2-methylpentyl)oxy]-)
- 1566252-90-1(1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid)
- 2703778-69-0(tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate)
- 1800303-78-9(4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride)